2,6-Dichloro-3-formylpyridazine

Lipophilicity Drug-likeness CNS permeability

2,6-Dichloro-3-formylpyridazine (CAS 944709-73-3) is a polyfunctionalized pyridazine building block bearing two chlorine atoms at positions 2 and 6 and a formyl (aldehyde) group at position 3 on the electron-deficient 1,2-diazine ring. With a molecular weight of 179.00 g/mol, a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 32.3 Ų, and one hydrogen bond donor, the compound occupies a distinct physicochemical space relative to its closest pyridine or pyridazine analogs.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179.00 g/mol
CAS No. 944709-73-3
Cat. No. B14020174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-formylpyridazine
CAS944709-73-3
Molecular FormulaC5H4Cl2N2O
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESC1=C(N(NC(=C1)Cl)Cl)C=O
InChIInChI=1S/C5H4Cl2N2O/c6-5-2-1-4(3-10)9(7)8-5/h1-3,8H
InChIKeyRMIMGPDYBZCDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-formylpyridazine (CAS 944709-73-3): Core Properties and Heterocyclic Class Context


2,6-Dichloro-3-formylpyridazine (CAS 944709-73-3) is a polyfunctionalized pyridazine building block bearing two chlorine atoms at positions 2 and 6 and a formyl (aldehyde) group at position 3 on the electron-deficient 1,2-diazine ring [1]. With a molecular weight of 179.00 g/mol, a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 32.3 Ų, and one hydrogen bond donor, the compound occupies a distinct physicochemical space relative to its closest pyridine or pyridazine analogs [1]. Its combination of multiple leaving groups and a reactive aldehyde handle makes it a versatile intermediate for stepwise derivatization in medicinal chemistry and agrochemical research.

Why 2,6-Dichloro-3-formylpyridazine Cannot Be Interchanged with Generic Pyridazine or Pyridine Analogs


Simple substitution of 2,6-dichloro-3-formylpyridazine with apparently similar halogenated heterocyclic aldehydes—such as 2,6-dichloropyridine-3-carboxaldehyde or unsubstituted 3,6-dichloropyridazine—can lead to substantial differences in physicochemical properties, synthetic outcomes, and biological performance. Even a single ring-atom replacement (pyridine → pyridazine) alters the computed lipophilicity by more than 1.5 log units, modifies hydrogen-bonding capacity, and shifts the reactivity of the halogen substituents due to the different electron distribution in the diazine ring [1][2]. The presence of the formyl group on the pyridazine core further enables synthetic sequences (e.g., Knoevenagel condensations, reductive aminations) that are inaccessible to simple dichloropyridazines [3]. Consequently, procurement decisions that neglect these quantitative differences risk suboptimal synthetic routes, altered pharmacokinetic profiles in derived libraries, or failed biological activity.

Head-to-Head Quantitative Differentiation of 2,6-Dichloro-3-formylpyridazine Against Its Closest Analogs


Lipophilicity Advantage Over the Pyridine Analog: XLogP3 3.1 vs. 1.6

2,6-Dichloro-3-formylpyridazine exhibits a computed XLogP3 of 3.1, which is 1.5 log units higher than that of the direct pyridine analog 2,6-dichloropyridine-3-carboxaldehyde (XLogP3 = 1.6) [1][2]. This substantial increase in lipophilicity, arising solely from the replacement of a CH group with a nitrogen atom in the heterocyclic core, predicts significantly better partitioning into lipid membranes and potential for blood-brain barrier penetration if incorporated into a bioactive scaffold.

Lipophilicity Drug-likeness CNS permeability

Unique Hydrogen-Bond Donor Capacity: 1 HBD on Target vs. 0 on Pyridine Analog

The target compound possesses one hydrogen bond donor (the NH proton of the pyridazine ring), whereas the pyridine analog 2,6-dichloropyridine-3-carboxaldehyde has zero hydrogen bond donors [1][2]. This donor capacity fundamentally alters the compound's intermolecular interaction profile, influencing crystal packing, solubility in protic solvents, and target engagement in biological systems.

Hydrogen bonding Molecular recognition Solubility

Formyl Group Enables Synthetic Versatility Unavailable in Parent 3,6-Dichloropyridazine

Unlike 3,6-dichloropyridazine (CAS 141-30-0), which lacks an aldehyde functional group, 2,6-dichloro-3-formylpyridazine carries a formyl substituent that is reactive toward Knoevenagel, Wittig-Horner-Emmons, Hantzsch-type, and reductive amination chemistries [1][2]. This allows for the introduction of carbon–carbon double bonds, substituted amines, and heterocyclic annulations at the 3-position while retaining the two chlorine atoms for subsequent nucleophilic aromatic substitution. The parent 3,6-dichloropyridazine cannot undergo such aldehyde-specific transformations without prior functionalization.

Aldehyde chemistry Scaffold diversification Knoevenagel condensation

Enhanced Topological Polar Surface Area Relative to Unsubstituted Pyridazine: Implications for Bioavailability Tuning

The topological polar surface area (TPSA) of 2,6-dichloro-3-formylpyridazine is computed at 32.3 Ų, exceeding that of the parent 3,6-dichloropyridazine (25.8 Ų) by 6.5 Ų, and marginally surpassing the 30 Ų of the pyridine analog [1][2][3]. The increase arises from the additional polar aldehyde oxygen and the NH donor. TPSA is a well-validated predictor of oral absorption and blood-brain barrier penetration thresholds.

Polar surface area Oral bioavailability Physicochemical profile

Pyridazine Core Confers Lower Cytotoxicity Than Pyridine, Pyrazine, or Pyrimidine-Derived Congeners in Thiosemicarbazone Series

In a comparative structure-activity relationship study of thiosemicarbazones derived from various diazinyl aldehydes and ketones, compounds bearing a 3-pyridazinyl scaffold were consistently less cytotoxic than their pyridine, pyrazine, or pyrimidine counterparts when evaluated against rapidly proliferating T4 lymphocyte cell lines [1]. Although this study employed 3-pyridazinecarbaldehyde rather than the 2,6-dichloro-substituted analog, the core pyridazine characteristic of reduced cytotoxicity is a class-level attribute that can be expected to translate, providing a more favorable therapeutic index floor than is possible with non-pyridazine heterocycles.

Cytotoxicity Safety margin Structure-activity relationship

Optimal Use Cases for 2,6-Dichloro-3-formylpyridazine Based on Verified Differentiation Evidence


CNS Drug Discovery Scaffold Requiring Elevated Lipophilicity and Balanced Polarity

For medicinal chemistry programs targeting central nervous system (CNS) indications, 2,6-dichloro-3-formylpyridazine offers a computed XLogP3 of 3.1—substantially above the 1.6 of the pyridine analog—while maintaining a TPSA of 32.3 Ų well below the blood-brain barrier threshold of 90 Ų [1][2]. This combination of high lipophilicity and moderate polarity is ideal for designing brain-penetrant small molecules with retained hydrogen-bonding capacity, making the scaffold a strategic choice over lower-LogP alternatives.

Stepwise Derivatization Platform Using Orthogonal Aldehyde and Chloro Reactivity

The coincidence of a reactive aldehyde group with two chloro leaving groups on an electron-deficient pyridazine ring enables sequential, chemoselective functionalization—aldehyde-targeted reactions (Knoevenagel, reductive amination, hydrazone formation) in the first step, followed by nucleophilic aromatic substitution at the chlorine positions in subsequent steps [3]. This synthetic logic is not possible with aldehyde-free 3,6-dichloropyridazine, making the formyl-bearing compound a superior building block for diversity-oriented synthesis in both pharmaceutical and agrochemical research.

Reduced-Cytotoxicity Fragment for Antiviral and Antiproliferative Lead Optimization

When constructing focused libraries of thiosemicarbazones, Schiff bases, or related aldehyde-derived pharmacophores, the pyridazine core provides an intrinsically lower cytotoxicity profile compared to pyridine, pyrazine, and pyrimidine cores, as demonstrated in lymphocyte proliferation assays [4]. Procuring 2,6-dichloro-3-formylpyridazine for such derivatization programs thus offers a built-in safety margin advantage over analogous pyridine-3-carbaldehyde building blocks.

Quote Request

Request a Quote for 2,6-Dichloro-3-formylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.